molecular formula C23H21NO4 B300171 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide

4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide

Cat. No. B300171
M. Wt: 375.4 g/mol
InChI Key: PBKXVNNITDPXRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide, also known as GSK-3β inhibitor VIII, is a small molecule inhibitor that targets glycogen synthase kinase-3β (GSK-3β). GSK-3β is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β has been shown to have therapeutic potential in various diseases, including cancer, Alzheimer's disease, and diabetes.

Mechanism of Action

4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide inhibits 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamideβ activity by binding to the ATP-binding site of the enzyme. 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamideβ is a downstream target of various signaling pathways, including the Wnt/β-catenin pathway, PI3K/Akt pathway, and MAPK pathway. Inhibition of 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamideβ leads to the activation of these pathways and subsequent cellular effects.
Biochemical and Physiological Effects
Inhibition of 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamideβ by 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been shown to have various biochemical and physiological effects. In cancer research, inhibition of 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamideβ has been shown to induce apoptosis, inhibit tumor growth, and sensitize cancer cells to chemotherapy. In Alzheimer's disease research, inhibition of 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamideβ has been shown to reduce Aβ production, improve cognitive function, and reduce tau phosphorylation. In diabetes research, inhibition of 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamideβ has been shown to improve insulin sensitivity, glucose metabolism, and β-cell function.

Advantages and Limitations for Lab Experiments

4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high potency and selectivity for 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamideβ. It has been extensively studied in various cellular and animal models, providing a wealth of data for further research. However, there are also limitations to its use. Its effects may be cell type-specific, and its in vivo efficacy and toxicity need to be further studied.

Future Directions

There are several future directions for the research of 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide. One direction is to further study its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and diabetes. Another direction is to study its effects on other signaling pathways and cellular processes. Additionally, its in vivo efficacy and toxicity need to be further studied to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been reported in the literature. The synthesis involves the reaction of 6-propyl-1,3-benzodioxole-5-carboxylic acid with 4-phenoxyaniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the corresponding amide. The amide is then treated with a dehydrating agent, such as thionyl chloride (SOCl2), to form the final product.

Scientific Research Applications

4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamideβ activity in vitro and in vivo, leading to various cellular effects. In cancer research, inhibition of 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamideβ has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In Alzheimer's disease research, inhibition of 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamideβ has been shown to reduce amyloid-β (Aβ) production and improve cognitive function. In diabetes research, inhibition of 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamideβ has been shown to improve insulin sensitivity and glucose metabolism.

properties

Product Name

4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide

Molecular Formula

C23H21NO4

Molecular Weight

375.4 g/mol

IUPAC Name

4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide

InChI

InChI=1S/C23H21NO4/c1-2-6-17-13-21-22(27-15-26-21)14-20(17)24-23(25)16-9-11-19(12-10-16)28-18-7-4-3-5-8-18/h3-5,7-14H,2,6,15H2,1H3,(H,24,25)

InChI Key

PBKXVNNITDPXRU-UHFFFAOYSA-N

SMILES

CCCC1=CC2=C(C=C1NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)OCO2

Canonical SMILES

CCCC1=CC2=C(C=C1NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)OCO2

Origin of Product

United States

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